molecular formula C20H24O6 B589414 4-O-Methylcedrusin CAS No. 149340-29-4

4-O-Methylcedrusin

Cat. No.: B589414
CAS No.: 149340-29-4
M. Wt: 360.406
InChI Key: CDQGQFPAQVLTLZ-HNAYVOBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-O-Methylcedrusin is a natural product found in Croton lechleri with data available.

Properties

CAS No.

149340-29-4

Molecular Formula

C20H24O6

Molecular Weight

360.406

IUPAC Name

(2S,3R)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-ol

InChI

InChI=1S/C20H24O6/c1-24-17-6-5-13(10-18(17)25-2)19-15(11-22)14-8-12(4-3-7-21)9-16(23)20(14)26-19/h5-6,8-10,15,19,21-23H,3-4,7,11H2,1-2H3/t15-,19+/m0/s1

InChI Key

CDQGQFPAQVLTLZ-HNAYVOBHSA-N

SMILES

COC1=C(C=C(C=C1)C2C(C3=CC(=CC(=C3O2)O)CCCO)CO)OC

Synonyms

4-O-methylcedrusin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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